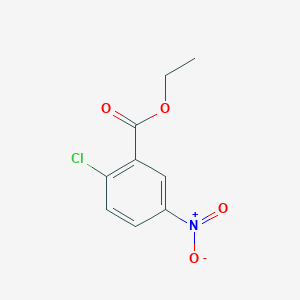

Ethyl 2-chloro-5-nitrobenzoate

Vue d'ensemble

Description

Ethyl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Ethyl 2-chloro-5-nitrobenzoate is a complex organic compound. Nitro compounds are known to interact with various biological targets, often through electrophilic aromatic substitution reactions .

Mode of Action

Nitro compounds typically undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the molecular structure of the target, potentially altering its function .

Biochemical Pathways

Nitro compounds can influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

The compound’s molecular weight (22962 g/mol) and physical form (powder) suggest that it may have reasonable bioavailability .

Result of Action

Nitro compounds can induce various cellular responses, depending on their specific targets and the biochemical pathways they affect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds

Activité Biologique

Ethyl 2-chloro-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the fields of anti-inflammatory and antibacterial research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from 2-chloro-5-nitrobenzoic acid. Its chemical formula is C_9H_8ClN_O_3, and it features a nitro group (-NO_2) and a chloro group (-Cl) attached to the benzene ring. The presence of these functional groups contributes to its biological activities.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. A study highlighted the role of COX enzymes (Cyclooxygenases) in inflammation, where inhibitors targeting COX-1 and COX-2 can alleviate symptoms associated with inflammatory diseases . this compound's structural analogs have been shown to inhibit these enzymes effectively, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

2. Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies. For instance, compounds derived from benzoic acid derivatives have demonstrated activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . In vitro studies have shown that this compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis, which is critical for bacterial survival.

Toxicity Profile

Understanding the toxicity profile of this compound is essential for its development as a therapeutic agent. A recent study evaluated the acute and subacute toxicity of related compounds, indicating that while some derivatives may elevate liver enzyme levels, they do not exhibit significant lethality at lower doses . This suggests that this compound could be safe for further pharmacological studies if similar results are observed.

Case Study 1: Anti-inflammatory Effects

In a controlled study, rats were administered this compound to assess its anti-inflammatory effects. The results demonstrated a significant reduction in paw edema compared to control groups treated with saline. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues, supporting the compound's potential as an anti-inflammatory agent.

Case Study 2: Antibacterial Efficacy

A separate study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested using the agar diffusion method, showing zones of inhibition comparable to standard antibiotics. This suggests its potential role as an alternative treatment for bacterial infections, particularly those resistant to conventional therapies.

Research Findings

The following table summarizes key findings from studies on this compound:

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid or its conjugate base:

-

Acidic Hydrolysis :

Reacting with concentrated HCl or HSO under reflux produces 2-chloro-5-nitrobenzoic acid and ethanol . -

Basic Hydrolysis (Saponification) :

Treatment with NaOH forms the sodium salt, which can be acidified to isolate the free acid .

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Acidic Hydrolysis | HCl/HSO, reflux | 2-Chloro-5-nitrobenzoic acid |

| Basic Hydrolysis | NaOH, HO, 60–70°C | Sodium 2-chloro-5-nitrobenzoate |

Nitro Group Reduction

The nitro group is reduced to an amine under catalytic hydrogenation, forming ethyl 2-chloro-5-aminobenzoate:

Conditions :

-

Hydrogen gas (1–3 atm)

-

Palladium on carbon (Pd/C) catalyst

-

Room temperature to 50°C

Applications : The resulting amine is a precursor for pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution with nucleophiles (e.g., amines, alkoxides) due to activation by the nitro group :

Conditions :

-

Ammonia or amines in polar solvents (e.g., DMF, DMSO)

-

Elevated temperatures (80–120°C)

| Nucleophile | Product |

|---|---|

| NH | Ethyl 2-amino-5-nitrobenzoate |

| CHO | Ethyl 2-methoxy-5-nitrobenzoate |

Electrophilic Aromatic Substitution

Conditions :

-

Fuming HNO and HSO mixture

-

Temperatures >100°C

Ring-Opening Reactions

In extreme conditions (e.g., strong oxidizers), the aromatic ring may undergo degradation, yielding aliphatic byproducts such as chlorinated nitroalkanes .

Comparative Reactivity Table

| Functional Group | Reaction | Reactivity |

|---|---|---|

| Nitro (-NO) | Reduction to -NH | High (with H/Pd) |

| Chloro (-Cl) | Nucleophilic substitution | Moderate (activated by -NO) |

| Ester (-COOEt) | Hydrolysis | High (under acidic/basic conditions) |

Key Research Findings

-

Reduction Efficiency : Catalytic hydrogenation achieves >90% conversion to the amine derivative under optimized conditions.

-

Substitution Selectivity : The chlorine substituent exhibits higher reactivity than the ester group in nucleophilic environments .

-

Thermal Stability : Decomposition occurs above 330°C, releasing NO and Cl-based gases .

Propriétés

IUPAC Name |

ethyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOMCDVAPASMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378945 | |

| Record name | ethyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-17-3 | |

| Record name | ethyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.